molecular formula C6H12N2O B1527306 2-Amino-4-methoxy-2-methylbutanenitrile CAS No. 1249634-22-7

2-Amino-4-methoxy-2-methylbutanenitrile

Cat. No. B1527306
M. Wt: 128.17 g/mol
InChI Key: OQDBJGPHRFFQAV-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-2-methylbutanenitrile is a chemical compound with the CAS Number: 1249634-22-7 . It has a molecular weight of 128.17 and its IUPAC name is 2-amino-4-methoxy-2-methylbutanenitrile .


Molecular Structure Analysis

The Inchi Code for 2-Amino-4-methoxy-2-methylbutanenitrile is 1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-4-methoxy-2-methylbutanenitrile is a liquid at room temperature . It should be stored at temperatures below -10°C .

Scientific Research Applications

Microcystin Analysis

A study optimized the reaction conditions for producing MMPB (2-methyl-3-methoxy-4-phenylbutanoic acid) by oxidizing cyanobacterial samples with permanganate-periodate. This method enables the analysis of microcystins (MCs), a family of toxic cyclic heptapeptides produced by cyanobacteria. The technique offers insights into detecting and quantifying total MCs in environmental samples, which is crucial for water quality monitoring and public health (Wu et al., 2009).

Synthetic Organic Chemistry

Another study discussed the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. This research provides valuable information on the synthesis of complex organic molecules, which could be relevant for developing new pharmaceuticals or studying the structure and function of biologically active compounds (Namikoshi et al., 1989).

Photoinitiators for Coatings

Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties explores their application as photoinitiators in ultraviolet-curable pigmented coatings. This work contributes to the development of advanced materials with specific photophysical properties for industrial applications (Angiolini et al., 1997).

Safety And Hazards

The compound has been classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H314, and H332 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, and P501 .

properties

IUPAC Name

2-amino-4-methoxy-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDBJGPHRFFQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxy-2-methylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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